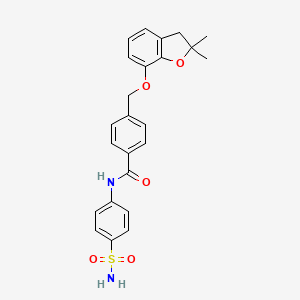

4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-sulfamoylphenyl)benzamide

CAS No.: 941899-67-8

Cat. No.: VC4410245

Molecular Formula: C24H24N2O5S

Molecular Weight: 452.53

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941899-67-8 |

|---|---|

| Molecular Formula | C24H24N2O5S |

| Molecular Weight | 452.53 |

| IUPAC Name | 4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(4-sulfamoylphenyl)benzamide |

| Standard InChI | InChI=1S/C24H24N2O5S/c1-24(2)14-18-4-3-5-21(22(18)31-24)30-15-16-6-8-17(9-7-16)23(27)26-19-10-12-20(13-11-19)32(25,28)29/h3-13H,14-15H2,1-2H3,(H,26,27)(H2,25,28,29) |

| Standard InChI Key | GSFDWNBLQWTYKK-UHFFFAOYSA-N |

| SMILES | CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N)C |

Introduction

Synthesis Methods

The synthesis of such compounds typically involves multi-step reactions starting from simpler organic molecules. For instance, the synthesis might involve:

-

Alkylation Reactions: Using benzofuran derivatives to form the desired benzamide structure through nucleophilic substitution reactions.

-

Coupling Reactions: Employing techniques like Suzuki or Buchwald-Hartwig coupling to link the benzofuran and sulfamoylphenyl moieties.

Biological Significance

Compounds with similar structures have shown potential in various biological applications:

-

Antimicrobial Activity: Some benzamide derivatives exhibit antimicrobial properties against bacteria and fungi .

-

Anticancer Activity: Certain compounds with benzamide and sulfamoyl groups have demonstrated anticancer effects by inhibiting cell proliferation .

-

Enzyme Inhibition: The sulfamoyl group is known for its ability to interact with enzymes, potentially leading to inhibitory effects.

Research Findings

While specific research findings on 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-sulfamoylphenyl)benzamide are not available, related compounds provide insights into potential applications:

-

Molecular Docking Studies: These studies can help predict how the compound interacts with biological targets, such as enzymes or receptors .

-

In Vitro Assays: Such assays are crucial for evaluating the compound's efficacy and safety in biological systems.

Data Tables

Given the lack of specific data on this compound, we can consider related compounds for comparison:

| Compound Type | Biological Activity | Method of Evaluation |

|---|---|---|

| Benzamide Derivatives | Antimicrobial, Anticancer | In Vitro Assays, Molecular Docking |

| Sulfamoylphenyl Compounds | Enzyme Inhibition | Enzyme Assays, Molecular Modeling |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume